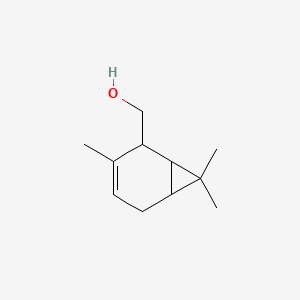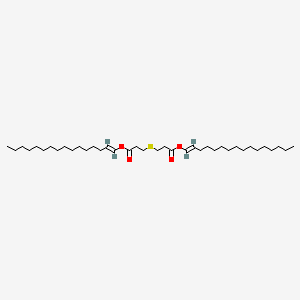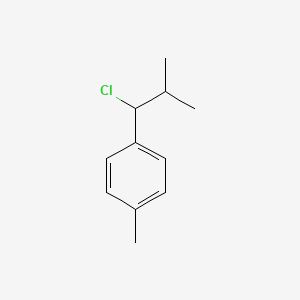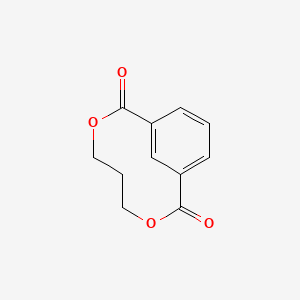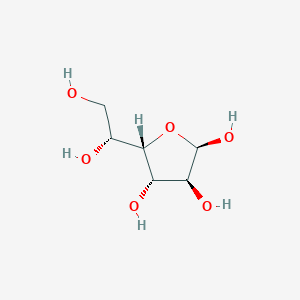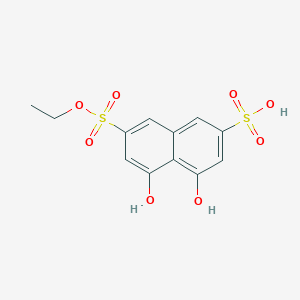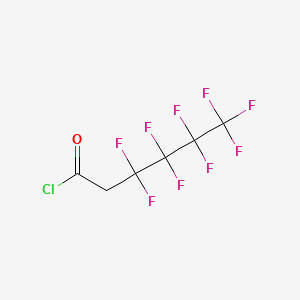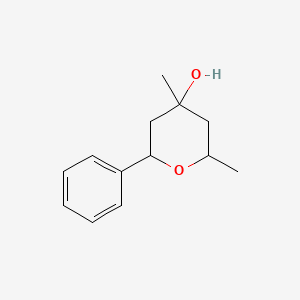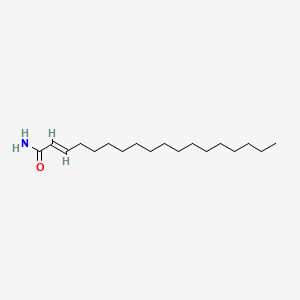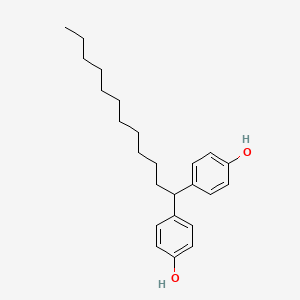
7,12-Dimethylbenzo(b)chrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,12-Dimethylbenzo(b)chrysene is a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and significant biological activity. It is a derivative of benzo(b)chrysene, with two methyl groups attached at the 7th and 12th positions. This compound is of interest due to its potential carcinogenic properties and its use in scientific research to study cancer mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-Dimethylbenzo(b)chrysene typically involves multi-step organic reactions starting from simpler aromatic compounds. One common method involves the alkylation of benzo(b)chrysene with methylating agents under controlled conditions. The reaction conditions often require the presence of a catalyst, such as aluminum chloride (AlCl3), and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. when produced, it follows similar synthetic routes as in laboratory settings but on a larger scale, with stringent controls to ensure purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
7,12-Dimethylbenzo(b)chrysene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups such as halides or hydroxyl groups.
Aplicaciones Científicas De Investigación
7,12-Dimethylbenzo(b)chrysene is widely used in scientific research, particularly in the study of carcinogenesis. Its applications include:
Chemistry: Used as a model compound to study the behavior of PAHs and their reactions.
Biology: Used to investigate the biological effects of PAHs, including their interaction with DNA and proteins.
Medicine: Employed in cancer research to understand the mechanisms of tumor initiation and progression.
Industry: Although less common, it can be used in the development of materials with specific properties derived from PAHs.
Mecanismo De Acción
The mechanism of action of 7,12-Dimethylbenzo(b)chrysene involves its metabolic activation in the body. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. The compound primarily targets the interleukin-2 pathway, affecting T lymphocyte function and leading to immunosuppression .
Comparación Con Compuestos Similares
Similar Compounds
7,12-Dimethylbenz(a)anthracene: Another PAH with similar carcinogenic properties.
Benzo(a)pyrene: A well-known PAH with significant biological activity.
Chrysene: The parent compound of 7,12-Dimethylbenzo(b)chrysene.
Uniqueness
This compound is unique due to its specific methylation pattern, which influences its biological activity and reactivity. Its structure allows for specific interactions with biological molecules, making it a valuable tool in cancer research.
Propiedades
Número CAS |
16301-03-4 |
|---|---|
Fórmula molecular |
C24H18 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
3,10-dimethylpentacyclo[12.8.0.02,11.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene |
InChI |
InChI=1S/C24H18/c1-15-18-8-5-6-9-19(18)16(2)24-20(15)13-14-22-21-10-4-3-7-17(21)11-12-23(22)24/h3-14H,1-2H3 |
Clave InChI |
NSHRGRIFKGGQEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=CC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


